N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H16ClFN4O2S and its molecular weight is 406.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structure, synthesis, biological mechanisms, and its implications in therapeutic applications.
Compound Structure and Synthesis
The compound features a complex structure characterized by the presence of an imidazole ring, a fluorobenzo[d]thiazole moiety, and a furan-2-carboxamide group. Its molecular formula is C22H22ClFN4O3S with a molecular weight of approximately 477.0 g/mol .
Synthesis Overview:
The synthesis typically involves multiple steps:
- Formation of the Imidazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Synthesis of the Fluorobenzo[d]thiazole Moiety : Reaction of a fluorinated benzene derivative with a thiazole precursor.
- Coupling Reactions : Final coupling of the imidazole and fluorobenzo[d]thiazole moieties with the furan-2-carboxamide group using coupling agents like EDC or DCC.
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological pathways. The compound is believed to act as an inhibitor or activator of various enzymes and receptors, leading to significant downstream effects on cellular processes.
The mechanism primarily involves:
- Enzyme Inhibition : Binding to active sites of enzymes, preventing substrate access.
- Receptor Modulation : Altering receptor activity which can influence signaling pathways critical for cell function .
Biological Activity and Research Findings
Research has indicated that this compound exhibits promising biological activities across various assays:
- Antiproliferative Activity : Studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential anticancer properties .
- Antiparasitic Activity : The fluorinated derivatives have been explored for their effectiveness against parasitic infections, such as those caused by Taenia crassiceps, demonstrating enhanced lipophilicity and metabolic stability which contribute to their biological efficacy .
- Cytotoxicity Studies : Evaluations against human cell lines have indicated low cytotoxicity while maintaining potent activity against target pathogens or cancer cells .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S.ClH/c19-13-4-1-6-15-16(13)21-18(26-15)23(17(24)14-5-2-11-25-14)9-3-8-22-10-7-20-12-22;/h1-2,4-7,10-12H,3,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWVZGQTOMERGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.